3-Bromooctane
Overview
Description
3-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a colorless liquid with a characteristic odor. This compound is a member of the alkyl halides family, specifically a brominated alkane. It is used in various chemical reactions and industrial applications due to its reactivity and ability to form carbon-bromine bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromooctane can be synthesized through the bromination of octane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with octane to form this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of octanol. The reaction involves the use of hydrobromic acid (HBr) in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromooctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction for alkyl halides.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Common reagents include strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Major Products Formed:
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes.
Scientific Research Applications
3-Bromooctane is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromooctane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in amines or the oxygen atoms in alcohols. This reactivity is utilized in various chemical reactions to modify the structure and function of target molecules .
Molecular Targets and Pathways:
Nucleophilic Sites: this compound targets nucleophilic sites in molecules, such as amines, alcohols, and thiols.
Comparison with Similar Compounds
1-Bromooctane: Similar to 3-Bromooctane but with the bromine atom attached to the first carbon atom.
2-Bromooctane: Similar to this compound but with the bromine atom attached to the second carbon atom.
Uniqueness of this compound: this compound is unique due to its specific position of the bromine atom on the third carbon. This position affects its reactivity and the types of products formed in chemical reactions. It offers different regioselectivity compared to 1-Bromooctane and 2-Bromooctane, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
3-bromooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHQHILWOIUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883635 | |
Record name | Octane, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-64-4 | |
Record name | 3-Bromooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=999-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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